Boc-3-(4-pyridyl)-L-alanine

Catalog No.
S760411
CAS No.
37535-57-2
M.F
C13H18N2O4
M. Wt
266,3 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-3-(4-pyridyl)-L-alanine

CAS Number

37535-57-2

Product Name

Boc-3-(4-pyridyl)-L-alanine

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoic acid

Molecular Formula

C13H18N2O4

Molecular Weight

266,3 g/mole

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1

InChI Key

FNYWDMKESUACOU-JTQLQIEISA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)O

Synonyms

37535-57-2;Boc-L-4-Pyridylalanine;(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoicacid;Boc-3-(4-pyridyl)-L-alanine;Boc-Ala(4-pyridyl)-OH;Boc-3-(4-pyridyl)-Ala-OH;Boc-L-3-(4-pyridyl)-alanine;Boc-4-Pal-Oh;BOC-L-4-PYRIDYLALA;(S)-N-BOC-(4-PYRIDYL)ALANINE;BOC-BETA-(4-PYRIDYL)-L-ALANINE;(S)-2-TERT-BUTOXYCARBONYLAMINO-3-PYRIDIN-4-YL-PROPIONICACID;AmbotzBAA1390;AC1ODU1A;BOC-L-4PAL-OH;AC1Q1MS6;SCHEMBL16658;15032_ALDRICH;BOC-ALA(4-PYRI)-OH;Boc-3-(4pyridyl)-L-alanine;BOC-4'-PYRIDYL-L-ALA;BOC-L-4-PYRIDINEALANINE;15032_FLUKA;CTK3J1705;FNYWDMKESUACOU-JTQLQIEISA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=NC=C1)C(=O)O

Peptide Synthesis:

Boc-4-Pal-OH is a protected amino acid, meaning a chemical group (Boc) is attached to its reactive amino group, making it unreactive. This allows for its incorporation into peptides in a controlled manner. Researchers can then remove the Boc group (deprotection) to activate the amino group, enabling further reactions and peptide chain elongation. This property makes Boc-4-Pal-OH a valuable building block for the synthesis of peptides containing the 4-pyridylalanine (4-Pal) moiety, which possesses unique properties potentially useful in various research areas [].

Development of Enzyme Inhibitors:

The 4-pyridyl group in Boc-4-Pal-OH could potentially mimic the structure of natural substrates for certain enzymes. By incorporating Boc-4-Pal-OH into small molecule libraries or designing specific peptides containing 4-Pal, researchers could potentially develop novel enzyme inhibitors. These inhibitors could be valuable tools for studying enzyme function and may have applications in drug discovery [].

Boc-3-(4-pyridyl)-L-alanine is a derivative of the naturally occurring amino acid L-alanine. It contains a protecting group (Boc or tert-butyloxycarbonyl) attached to the amino group (N-terminus) and a pyridyl group attached to the third carbon of the alanine backbone. This modified structure allows for the controlled incorporation of this unit into peptides during synthesis [].


Molecular Structure Analysis

The key features of Boc-3-(4-pyridyl)-L-alanine's structure include:

  • Central Alanine Scaffold: The core structure is based on the naturally occurring amino acid L-alanine, providing a chiral center and functional groups essential for peptide bond formation [].
  • Boc Protecting Group: The Boc group protects the N-terminus, preventing unwanted reactions during peptide synthesis and allowing for targeted coupling with other amino acids [].
  • 4-Pyridyl Group: The presence of a pyridyl ring attached to the third carbon introduces unique properties, potentially affecting reactivity and interactions with other molecules [].

Chemical Reactions Analysis

Boc-3-(4-pyridyl)-L-alanine is involved in peptide synthesis reactions. The Boc group is typically removed under acidic conditions (deprotection) to expose the free amino group, which can then form a peptide bond with another amino acid using appropriate coupling reagents [].

Boc-X-AA + H-Y-OBz -> X-AA-Y + Boc-OH + HOBz

Where:

  • X is the side chain of the amino acid attached to the Boc group (in this case, 3-(4-pyridyl))
  • AA is any amino acid
  • Y is another amino acid
  • OBz is the protecting group on the C-terminus (often benzyl)

Physical And Chemical Properties Analysis

Specific data on melting point, boiling point, and solubility of Boc-3-(4-pyridyl)-L-alanine is not readily available from commercial sources. However, as a small organic molecule, it is likely a solid at room temperature and soluble in organic solvents commonly used in peptide synthesis, such as dichloromethane and dimethylformamide [].

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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